Adenosine 3-phosphate 5-phosphosulfatelithium

Catalog No.
S820695
CAS No.
109434-21-1
M.F
C10H13Li4N5O14P2S
M. Wt
549.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine 3-phosphate 5-phosphosulfatelithium

CAS Number

109434-21-1

Product Name

Adenosine 3-phosphate 5-phosphosulfatelithium

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate

Molecular Formula

C10H13Li4N5O14P2S

Molecular Weight

549.1 g/mol

InChI

InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1

InChI Key

UGODCLHJOJPPHP-AZGWGOJFSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O

Sulfation of Glycans

  • PAPS serves as a crucial sulfate donor in the process of sulfation, where a sulfate group (SO₄²⁻) is attached to specific carbohydrate molecules called glycans. This modification plays a vital role in the function and structure of various biomolecules, including glycoproteins, glycosaminoglycans, and proteoglycans .
  • Researchers utilize PAPS in enzymatic assays to study the activity and specificity of sulfotransferases, the enzymes responsible for catalyzing the transfer of the sulfate group from PAPS to glycans .

Studying PAPS Transporters

  • The cellular uptake and transport of PAPS are essential for its role in sulfation. Researchers employ PAPS to investigate the distribution and function of the specific transporters responsible for moving PAPS across cellular membranes .

Other Research Applications

  • While less common, PAPS has also been used in studies investigating other cellular processes. For instance, one study employed PAPS to clone and characterize a mammalian enzyme called lithium-sensitive bisphosphate 3′-nucleotidase .

Adenosine 3-phosphate 5-phosphosulfate lithium is a chemical compound with the molecular formula C10H15N5O13P2S and a CAS number of 109434-21-1. It is a salt form of adenosine 3'-phosphate 5'-phosphosulfate, which serves as a crucial intermediate in the biosynthesis of sulfated compounds in living organisms. This compound plays a significant role in various biological processes, particularly in the sulfonation of biomolecules, which is essential for the modification of glycoproteins and proteoglycans .

  • Sulfation Reactions: It acts as a sulfonate donor in reactions catalyzed by sulfotransferases, facilitating the transfer of sulfate groups to various substrates, including carbohydrates and steroids .
  • Formation of Phosphoadenosine Phosphosulfate: In the presence of adenosine triphosphate and magnesium ions, adenosine 3-phosphate 5-phosphosulfate can be converted into phosphoadenosine phosphosulfate through enzymatic reactions involving ATP-sulfurylase .

These reactions are vital for the biosynthesis of sulfated biomolecules, impacting cellular signaling and structural integrity.

Adenosine 3-phosphate 5-phosphosulfate lithium exhibits significant biological activity, primarily due to its role as a sulfonate donor. Its biological functions include:

  • Glycan Sulfonation: It is involved in the sulfonation of glycans, which is crucial for their biological activity and recognition by other biomolecules .
  • Regulation of Cellular Processes: The compound plays a role in regulating various cellular processes, including cell signaling pathways and interactions between cells and extracellular matrices .

Moreover, it has been shown to influence metabolic pathways related to sulfate metabolism, which is essential for maintaining cellular homeostasis.

The synthesis of adenosine 3-phosphate 5-phosphosulfate lithium can be achieved through several methods:

  • Enzymatic Synthesis: Using specific enzymes like adenosine phosphosulfate kinase, adenosine triphosphate can be phosphorylated to produce adenosine 3-phosphate 5-phosphosulfate in the presence of magnesium ions. This method mimics natural biosynthetic pathways .
  • Chemical Synthesis: Chemical methods involve the reaction of adenosine derivatives with sulfating agents under controlled conditions to yield adenosine 3-phosphate 5-phosphosulfate lithium. This approach allows for higher yields and purity levels compared to enzymatic methods .

Adenosine 3-phosphate 5-phosphosulfate lithium has diverse applications across multiple fields:

  • Biomedical Research: It is used as a co-substrate in studies involving sulfotransferases, aiding in the understanding of sulfonation processes in cells .
  • Pharmaceutical Development: The compound's ability to modify biomolecules makes it valuable in drug development, particularly for designing therapeutics targeting glycosylation pathways .
  • Biotechnology: It serves as an important reagent in biotechnological applications where sulfation is necessary, such as in the production of glycosaminoglycans and other biomolecules .

Research on interaction studies involving adenosine 3-phosphate 5-phosphosulfate lithium has revealed its significance in various biochemical pathways:

  • Sulfotransferase Interactions: Studies have demonstrated that this compound interacts with various sulfotransferases, modulating their activity and specificity towards different substrates .
  • Cellular Mechanisms: Interaction studies have also highlighted its role in cellular signaling mechanisms, influencing how cells respond to external stimuli through modified glycoproteins and proteoglycans .

These interactions are critical for understanding the compound's biological roles and potential therapeutic applications.

Several compounds share structural similarities with adenosine 3-phosphate 5-phosphosulfate lithium. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
Phosphoadenosine PhosphosulfateContains similar phosphate and sulfate groupsKey intermediate in sulfate ester formation
Adenosine TriphosphateContains three phosphate groupsPrimary energy carrier in cells
Uridine 5'-DiphosphateSimilar nucleotide structureInvolved in sugar metabolism
Cytidine MonophosphateContains a single phosphate groupInvolved in RNA synthesis

Adenosine 3-phosphate 5-phosphosulfate lithium stands out due to its specific role as a sulfonate donor, which is not shared by these other compounds. Its unique ability to facilitate sulfonation reactions makes it essential for various biological processes that require sulfate incorporation into biomolecules.

The discovery of PAPS is rooted in mid-20th-century investigations into sulfate assimilation pathways. Early studies in Escherichia coli and Salmonella typhimurium identified adenosine 5′-phosphosulfate (APS) as an intermediate in sulfate activation, catalyzed by ATP sulfurylase. Subsequent work revealed that APS is further phosphorylated by APS kinase to form PAPS, establishing its role as the active sulfate donor. Chemical synthesis methods for PAPS were later developed, including a 1977 protocol using adenosine 2′,3′-cyclic phosphate 5′-phosphate as a precursor. These advancements enabled large-scale production and biochemical characterization, solidifying PAPS as a cornerstone of sulfation research.

Chemical Identity and Nomenclature

PAPS is a phosphorylated nucleotide derivative with the molecular formula C₁₀H₁₁Li₄N₅O₁₃P₂S and a molar mass of 531.00 g/mol. Its IUPAC name is tetralithium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate hydrate. Key identifiers include:

PropertyDetail
CAS Number109434-21-1 (hydrate), 102029-54-9 (anhydrous)
SynonymsPAPS, APPS, active sulfate
Structural Features3′-phosphate and 5′-phosphosulfate groups attached to adenosine

The compound’s hygroscopic nature and solubility in water (50 mg/mL) make it suitable for in vitro enzymatic assays.

PAPS as the Universal Sulfate Donor

PAPS is indispensable in sulfotransferase-mediated reactions, transferring its sulfate group to diverse acceptors, including steroids, glycosaminoglycans, and xenobiotics. This process involves two enzymatic steps:

  • Sulfate Activation: ATP sulfurylase catalyzes sulfate and ATP to form APS.
  • Phosphorylation: APS kinase phosphorylates APS to PAPS, consuming a second ATP.

The dual phosphorylation ensures a high-energy sulfate moiety, enabling efficient transfer to substrates. PAPS’s role extends to biosynthetic pathways, such as chondroitin sulfate synthesis in engineered E. coli, where elevated intracellular PAPS levels enhance sulfation efficiency.

Significance in Biochemical Research

PAPS is critical for studying:

  • Enzyme Mechanisms: Sulfotransferase kinetics and allosteric regulation, particularly how PAPS binding remodels active sites.
  • Drug Metabolism: Sulfation’s role in detoxification and drug efficacy, as seen in phase II biotransformation studies.
  • Glycosaminoglycan Synthesis: Industrial production of heparin and chondroitin sulfate, leveraging PAPS-dependent sulfation.

Recent work has also explored PAPS synthases (PAPSS1 and PAPSS2) as biosensors, with APS stabilizing PAPSS2’s structure under physiological conditions.

Adenosine 3-phosphate 5-phosphosulfate lithium salt is a complex nucleotide derivative with significant biochemical importance as a sulfate donor in various biological processes [1]. The compound consists of an adenosine core structure with specific modifications at the 3' and 5' positions of the ribose sugar [2]. At the 3' position, there is a phosphate group, while the 5' position contains a phosphosulfate group, creating the distinctive structural arrangement that characterizes this molecule [3].

The molecular formula of the free acid form of Adenosine 3-phosphate 5-phosphosulfate is C10H15N5O13P2S, which represents the basic structure without the lithium counterions [9]. When formulated as a lithium salt, the compound has the formula C10H14LiN5O13P2S, indicating the replacement of one hydrogen atom with a lithium ion [15]. The tetralithium salt form has the formula C10H11Li4N5O13P2S, where four lithium ions neutralize the negative charges in the molecule [4].

The hydrated form of the lithium salt is commonly represented as C10H15N5O13P2S · xLi+ · yH2O, where x indicates the variable number of lithium ions and y represents the variable number of water molecules in the hydrated structure [1]. This variability in hydration and lithium content contributes to the complexity of characterizing this compound precisely [3].

The molecular weight of Adenosine 3-phosphate 5-phosphosulfate on a free acid basis is 507.26 g/mol [3]. The lithium salt form has a molecular weight of approximately 515.21 g/mol, while the tetralithium salt has a higher molecular weight of 531.00 g/mol due to the additional lithium ions [4] [15].

The structural characteristics of Adenosine 3-phosphate 5-phosphosulfate lithium salt include the adenine nucleobase connected to a ribose sugar, which bears the phosphate and phosphosulfate modifications [9]. The phosphate group at the 3' position and the phosphosulfate group at the 5' position create a molecule with multiple negative charges that are neutralized by the lithium counterions in the salt form [2]. This unique structural arrangement is essential for the compound's biological function as a sulfate donor in enzymatic reactions [1].

Physical and chemical properties of PAPS lithium salt

Adenosine 3-phosphate 5-phosphosulfate lithium salt appears as a white powder or solid under standard conditions [16]. This physical appearance is characteristic of many nucleotide salts and reflects its crystalline nature when isolated and purified [3]. The compound exhibits specific spectroscopic properties, including an extinction coefficient (EmM) of 15.4 at 259 nm when measured at pH 7.0, which is useful for quantitative analysis and purity determination [3].

The solubility of Adenosine 3-phosphate 5-phosphosulfate lithium salt in water ranges from 5 to 50 mg/mL, making it readily soluble for use in aqueous solutions and biological assays [4] [22]. This solubility is an important property for its application in biochemical research and enzymatic studies, as it allows for the preparation of solutions at concentrations suitable for various experimental protocols [16].

The compound requires storage at extremely low temperatures, specifically at -70°C, to maintain its stability and prevent degradation [16]. This stringent storage requirement highlights the compound's inherent instability at higher temperatures [21]. At room temperature, Adenosine 3-phosphate 5-phosphosulfate lithium salt is unstable and undergoes significant decomposition [3]. When exposed to 37°C, the compound can degrade at a rate of up to 17% per day, emphasizing the importance of proper storage conditions for maintaining its integrity [21].

The pH stability profile of Adenosine 3-phosphate 5-phosphosulfate lithium salt indicates that it is more stable under slightly basic conditions [17]. The optimal pH for its activity is approximately 8.0, which is an important consideration for designing experimental conditions that maximize its effectiveness in enzymatic reactions [17]. This pH preference reflects the ionization states of the phosphate and phosphosulfate groups that are optimal for the compound's function [12].

A notable chemical property of Adenosine 3-phosphate 5-phosphosulfate lithium salt is its absolute requirement for magnesium ions (Mg2+) for activity in biological systems [17]. The optimal magnesium concentration for its function is between 2.0 and 2.5 mM, and in the absence of magnesium, no activity is detectable [17]. This magnesium dependency is related to the role of metal ions in stabilizing the phosphate groups and facilitating the transfer of the sulfate group in enzymatic reactions [12].

PropertyValue
Physical AppearanceWhite powder or solid
Solubility in WaterSoluble (5-50 mg/mL)
Storage Temperature-70°C
Stability at Room TemperatureUnstable
Stability at 37°CUp to 17% decomposition per day
Extinction CoefficientEmM = 15.4 (259 nm, pH 7.0)
pH StabilityMore stable at slightly basic pH
Optimal pH for ActivitypH 8.0
Magnesium RequirementAbsolute requirement for Mg2+ (optimal at 2-2.5 mM)

Various salt forms: lithium, tetralithium, and hydration states

Adenosine 3-phosphate 5-phosphosulfate exists in several salt forms, each with distinct properties and characteristics that affect their behavior in chemical and biological systems [5]. The most common salt forms include the lithium salt hydrate, tetralithium salt, and alternative forms such as the triethylammonium salt [10].

The lithium salt hydrate form has the molecular formula C10H15N5O13P2S · xLi+ · yH2O, where x represents the variable number of lithium ions and y indicates the variable hydration state [1]. This form is characterized by its variable lithium content and hydration level, which can affect its solubility and stability properties [3]. The lithium salt hydrate is soluble in water and requires storage at -70°C to maintain its integrity [16]. It is commonly used in sulfotransferase assays and other enzymatic studies due to its biological activity [18].

The tetralithium salt form has the molecular formula C10H11Li4N5O13P2S, containing four lithium ions that neutralize the negative charges in the molecule [4]. This form has a molecular weight of 531.00 g/mol and is identified by the CAS number 102029-54-9 [4]. The tetralithium salt can exist as a tetrahydrate, incorporating four water molecules into its structure [5]. Like the lithium salt hydrate, it is soluble in water and requires storage at -70°C [22]. The tetralithium salt is also commonly employed in sulfotransferase assays and related biochemical applications [5].

The triethylammonium salt form represents an alternative to the lithium-based salts, with the molecular formula C10H15N5O13P2S · xC6H15N [10]. This form contains triethylammonium counterions instead of lithium and typically exists in a non-hydrated state [10]. It has a molecular weight of 507.26 g/mol on a free acid basis and is identified by the CAS number 936827-87-1 [10]. The triethylammonium salt is soluble in water and can be stored at a higher temperature (-20°C) compared to the lithium salt forms [10]. It is often used in enzyme activity studies and offers an alternative when lithium ions might interfere with specific experimental conditions [10].

The hydration states of these salt forms play a significant role in their properties and stability [5]. The lithium salt hydrate contains a variable number of water molecules, which can affect its crystalline structure and solubility characteristics [1]. The tetralithium salt can exist as a tetrahydrate, with four water molecules incorporated into its structure [5]. These hydration states can influence the compound's behavior in solution and its interactions with enzymes and other biological molecules [17].

PropertyLithium SaltTetralithium SaltTriethylammonium Salt
Salt FormLithium Salt HydrateTetralithium SaltTriethylammonium Salt
Molecular FormulaC10H15N5O13P2S · xLi+ · yH2OC10H11Li4N5O13P2SC10H15N5O13P2S · xC6H15N
Molecular Weight507.26 g/mol (free acid basis)531.00 g/mol507.26 g/mol (free acid basis)
CAS Number109434-21-1102029-54-9936827-87-1
Hydration StateVariable hydration (y H2O)Can exist as tetrahydrateNon-hydrated
Lithium ContentVariable (x Li+)4 Li+ ionsNone (contains triethylammonium)
SolubilitySoluble in waterSoluble in waterSoluble in water
StorageRequires storage at -70°CRequires storage at -70°CRequires storage at -20°C
Common ApplicationsSulfotransferase assaysSulfotransferase assaysEnzyme activity studies

Chemical stability considerations

The chemical stability of Adenosine 3-phosphate 5-phosphosulfate lithium salt is influenced by various factors that must be carefully controlled to maintain its integrity and biological activity [21]. Understanding these stability considerations is crucial for proper handling, storage, and application of this compound in research and analytical settings [3].

Temperature is one of the most critical factors affecting the stability of Adenosine 3-phosphate 5-phosphosulfate lithium salt [21]. The compound is highly unstable at room temperature and undergoes rapid decomposition when exposed to elevated temperatures [3]. At 37°C, it can degrade at a rate of up to 17% per day, highlighting the importance of maintaining low-temperature conditions during handling and storage [21]. For long-term stability, the compound should be stored at -70°C, which significantly reduces the rate of decomposition [16].

The pH of the solution also plays a significant role in the stability of Adenosine 3-phosphate 5-phosphosulfate lithium salt [17]. The compound exhibits greater stability under slightly basic conditions, with an optimal pH of approximately 8.0 [17]. This pH preference is related to the ionization states of the phosphate and phosphosulfate groups, which affect the compound's susceptibility to hydrolysis and other degradation pathways [12]. In acidic environments, the compound is less stable and more prone to decomposition [17].

Magnesium concentration is another important factor influencing the stability and activity of Adenosine 3-phosphate 5-phosphosulfate lithium salt [17]. The compound has an absolute requirement for magnesium ions (Mg2+) for its biological activity, with optimal concentrations between 2.0 and 2.5 mM [17]. Magnesium ions help stabilize the phosphate groups and facilitate the transfer of the sulfate group in enzymatic reactions [12]. In the absence of magnesium, the compound may be more susceptible to certain degradation pathways [17].

The presence of lithium ions can also affect the stability of Adenosine 3-phosphate 5-phosphosulfate [17]. While lithium ions serve as counterions in the salt form, high concentrations of lithium can inhibit certain enzymes involved in the metabolism of Adenosine 3-phosphate 5-phosphosulfate and related compounds [17]. This inhibition can lead to the accumulation of intermediates and potentially affect the stability of the compound in biological systems [19].

The hydration state of Adenosine 3-phosphate 5-phosphosulfate lithium salt can influence its stability profile [5]. Different hydration forms may exhibit varying degrees of stability under similar conditions, and changes in hydration can affect the compound's crystalline structure and susceptibility to degradation [1]. The variable hydration states of the lithium salt form (C10H15N5O13P2S · xLi+ · yH2O) contribute to the complexity of predicting and controlling its stability [3].

Light exposure is another consideration for the stability of Adenosine 3-phosphate 5-phosphosulfate lithium salt [22]. The compound is light-sensitive and should be protected from light during storage and handling to prevent photodegradation [22]. This sensitivity is common among nucleotide derivatives and reflects the potential for light-induced chemical changes in the adenine base and other structural components [9].

Freeze-thaw cycles can also impact the stability of Adenosine 3-phosphate 5-phosphosulfate lithium salt [21]. Multiple cycles of freezing and thawing can lead to degradation and loss of activity, making it advisable to aliquot the compound into single-use portions before storage to minimize the number of freeze-thaw cycles [21].

The primary decomposition products of Adenosine 3-phosphate 5-phosphosulfate lithium salt include adenosine 3',5'-diphosphate, sulfate, and various ammonia substitution products [21]. These degradation products can accumulate over time, particularly under suboptimal storage conditions, and may interfere with experimental results if not accounted for [21].

FactorEffect on Stability
TemperatureHighly unstable at room temperature; up to 17% decomposition per day at 37°C
pHMore stable at slightly basic pH (optimal pH 8.0)
Magnesium ConcentrationStabilized by Mg2+ ions (2-2.5 mM optimal)
Lithium ConcentrationLi+ ions can affect stability; high concentrations may inhibit related enzymes
Hydration StateHydrated forms may have different stability profiles
Light ExposureLight sensitive; should be protected from light
Storage ConditionsRequires storage at -70°C for long-term stability
Freeze-Thaw CyclesMultiple freeze-thaw cycles reduce stability
Decomposition ProductsAdenosine 3',5'-diphosphate, sulfate and ammonia substitution products

Comparative analysis with related nucleotide derivatives

Adenosine 3-phosphate 5-phosphosulfate lithium salt belongs to a family of nucleotide derivatives with structural and functional similarities [14]. Comparing this compound with related molecules provides insights into its unique properties and biological significance [7]. The most closely related compounds include 3'-Phosphoadenosine 5'-phosphate (PAP), Adenosine 5'-phosphosulfate (APS), and Adenosine 5'-diphosphate (ADP) [13].

3'-Phosphoadenosine 5'-phosphate (PAP) has the molecular formula C10H15N5O10P2 and a molecular weight of 427.20 g/mol [13]. It differs from Adenosine 3-phosphate 5-phosphosulfate by lacking the sulfate group at the 5' phosphate position [7]. PAP functions as an intermediate in sulfur metabolism and exhibits higher relative enzymatic activity (100%) compared to Adenosine 3-phosphate 5-phosphosulfate (42%) [12]. The Michaelis constant (Km) for PAP is 1.03 mM, with a maximum reaction velocity (Vmax) of 3.98 mM min⁻¹ mg⁻¹ [17]. PAP is more stable than Adenosine 3-phosphate 5-phosphosulfate but shows high sensitivity to lithium ions [17].

Adenosine 5'-phosphosulfate (APS) has the molecular formula C10H14N5O10PS and a molecular weight of 427.28 g/mol [14]. It lacks the 3' phosphate group present in Adenosine 3-phosphate 5-phosphosulfate and serves as an intermediate in the synthesis of Adenosine 3-phosphate 5-phosphosulfate [14]. APS exhibits very low relative enzymatic activity (<1%) compared to PAP and Adenosine 3-phosphate 5-phosphosulfate [7]. Its kinetic parameters (Km and Vmax) have not been precisely determined due to its low activity [12]. APS is more stable than Adenosine 3-phosphate 5-phosphosulfate and shows low sensitivity to lithium ions [7].

Adenosine 5'-diphosphate (ADP) has the molecular formula C10H15N5O10P2 and a molecular weight of 427.20 g/mol [13]. It differs from Adenosine 3-phosphate 5-phosphosulfate by having both phosphate groups at the 5' position and lacking the sulfate group [13]. ADP functions primarily in energy transfer processes and exhibits low relative enzymatic activity (5.6%) compared to PAP [12]. The Km value for ADP is significantly higher at 41.5 mM, with a lower Vmax of 0.26 mM min⁻¹ mg⁻¹ [12]. ADP is generally more stable than Adenosine 3-phosphate 5-phosphosulfate and shows low sensitivity to lithium ions [13].

The functional differences between these nucleotide derivatives are significant [7]. Adenosine 3-phosphate 5-phosphosulfate serves as a sulfate donor in sulfotransferase reactions, making it essential for various biological sulfation processes [1]. PAP functions as an intermediate in sulfur metabolism and can inhibit certain enzymes when it accumulates [19]. APS serves as a precursor in the synthesis of Adenosine 3-phosphate 5-phosphosulfate and is involved in sulfate activation pathways [14]. ADP is primarily involved in energy transfer processes and is not directly involved in sulfation reactions [13].

The stability profiles of these compounds also differ significantly [7]. Adenosine 3-phosphate 5-phosphosulfate is the least stable, requiring storage at -70°C and showing rapid decomposition at room temperature [21]. PAP and APS are more stable than Adenosine 3-phosphate 5-phosphosulfate but still require careful handling and storage [7]. ADP is the most stable among these compounds and can be stored under less stringent conditions [13].

The sensitivity to lithium ions varies among these nucleotide derivatives [17]. PAP shows high sensitivity to lithium, with lithium ions inhibiting PAP-phosphatase enzymes at low concentrations (IC50 = 3.6 mM) [17]. Adenosine 3-phosphate 5-phosphosulfate shows moderate sensitivity to lithium, while APS and ADP exhibit low sensitivity [17]. This differential sensitivity to lithium has implications for their behavior in biological systems and their potential roles in lithium-related biochemical processes [19].

PropertyPAPSPAPAPSADP
CompoundAdenosine 3'-phosphate 5'-phosphosulfate3'-Phosphoadenosine 5'-phosphateAdenosine 5'-phosphosulfateAdenosine 5'-diphosphate
Molecular FormulaC10H15N5O13P2SC10H15N5O10P2C10H14N5O10PSC10H15N5O10P2
Molecular Weight (g/mol)507.26427.20427.28427.20
FunctionSulfate donor in sulfotransferase reactionsIntermediate in sulfur metabolismIntermediate in PAPS synthesisEnergy transfer
Relative Activity42%100%<1%5.6%
Km Value (mM)0.611.03Not determined41.5
Vmax (mM min⁻¹ mg⁻¹)1.373.98Not determined0.26
StabilityUnstable at room temperatureMore stable than PAPSMore stable than PAPSStable
Li+ SensitivityModerateHighLowLow

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

3

Exact Mass

549.0295090 g/mol

Monoisotopic Mass

549.0295090 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-15-2023

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